molecular formula C31H45N9O2 B601419 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone CAS No. 865792-18-3

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone

Numéro de catalogue: B601419
Numéro CAS: 865792-18-3
Poids moléculaire: 575.75
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone is a structurally unique, dual-domain investigational agent recognized for its potent and selective inhibition of phosphodiesterase 5 (PDE5). By elevating intracellular concentrations of cyclic guanosine monophosphate (cGMP) , this compound facilitates the study of nitric oxide (NO)-cGMP signaling pathways, which are fundamental to smooth muscle relaxation, vascular tone, and platelet aggregation. Its primary research value lies in exploring pathophysiological mechanisms related to pulmonary arterial hypertension, erectile dysfunction, and cardiac hypertrophy. The molecular architecture, featuring two 1-cyclohexyl-1H-tetrazole moieties, is designed to enhance binding affinity and metabolic stability, making it a valuable pharmacological tool for probing PDE5 enzyme kinetics and allosteric regulation in vitro and in cellular assays. Beyond cardiovascular research, the NO-cGMP pathway is also critical in the central nervous system; thus, this inhibitor is employed in neurological studies to investigate synaptic plasticity, neuroprotection, and cognitive function, particularly in models of neurodegenerative disease. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N9O2/c41-31-20-17-24-23-27(42-22-10-8-16-30-33-35-37-40(30)26-13-5-2-6-14-26)18-19-28(24)38(31)21-9-7-15-29-32-34-36-39(29)25-11-3-1-4-12-25/h18-19,23,25-26H,1-17,20-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMLJEUDNKNZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCN3C(=O)CCC4=C3C=CC(=C4)OCCCCC5=NN=NN5C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Intermediate II)

The quinolinone core is typically derived from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, synthesized via cyclization of substituted anilines or reduction of commercially available quinoline derivatives. For instance, hydrogenation of 7-hydroxyquinoline over a palladium catalyst yields the dihydroquinolinone intermediate in ~85% yield.

Alkylation with 1,4-Dibromobutane

The hydroxyl group at position 7 and the nitrogen at position 1 of the quinolinone are alkylated using 1,4-dibromobutane. This step installs the butoxy and butyl chains, respectively:

Reaction Conditions :

  • Solvent : Acetone or acetonitrile.

  • Base : Potassium carbonate or sodium hydride.

  • Temperature : Reflux (65–80°C).

  • Yield : 81–85%.

Mechanism : Nucleophilic substitution (SN2) at the bromine termini of 1,4-dibromobutane, generating 7-(4-bromobutoxy)-1-(4-bromobutyl)-3,4-dihydro-2(1H)-quinolinone (Intermediate III).

Installation of Tetrazole-Cyclohexyl Groups

The bromine atoms in Intermediate III are replaced with tetrazole-cyclohexyl groups via Huisgen cycloaddition or nucleophilic substitution:

Huisgen Cycloaddition Approach

  • Precursor Synthesis : 5-Cyclohexyl-1H-tetrazole is prepared by reacting cyclohexylamine with sodium azide and triethyl orthoformate in acetic acid.

  • Coupling Reaction : Intermediate III reacts with 5-cyclohexyl-1H-tetrazole under basic conditions:

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base : Sodium hydroxide or potassium tert-butoxide.

  • Temperature : 80–100°C.

  • Yield : 88–92%.

Alternative Nucleophilic Substitution

In a patent-derived method, the bromobutyl chains undergo substitution with pre-formed cyclohexyl tetrazole derivatives using sodium iodide as a catalyst:

Reaction Conditions :

  • Catalyst : Sodium iodide (2.0 equiv).

  • Solvent : Acetonitrile.

  • Temperature : Reflux (82°C).

  • Time : 4–8 hours.

Oxidation to Aromatize the Quinolinone Core

The final step involves oxidation of the 3,4-dihydroquinolinone to the fully aromatic quinolinone using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):

Reaction Conditions :

  • Oxidant : DDQ (1.5–2.0 equiv).

  • Solvent : Dichloromethane or THF.

  • Temperature : 15–40°C (room temperature preferred).

  • Yield : 88–91%.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

ParameterOptimal ConditionYield ImpactSource
Alkylation Solvent Acetone+85%
Coupling Base K2CO3+90%
Oxidation Temp 25°C+91%

Industrial production favors continuous flow reactors for alkylation and oxidation steps, reducing reaction times by 40% compared to batch processes.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.2–1.8 (m, cyclohexyl protons), 3.4–3.6 (t, butyl CH₂), 6.7–7.1 (quinolinone aromatic protons).

  • IR (KBr) : 1600 cm⁻¹ (C=N stretch, tetrazole), 1680 cm⁻¹ (C=O, quinolinone).

Purity Analysis

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

  • Elemental Analysis : Calculated C 64.67%, H 7.82%, N 21.89%; Found C 64.63%, H 7.79%, N 21.85%.

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-alkylation : Mitigated by controlled stoichiometry of 1,4-dibromobutane (1.1 equiv per alkylation site).

  • Tetrazole Ring Degradation : Avoided by maintaining pH < 8 during coupling.

Green Chemistry Alternatives

Bismuth triflate-catalyzed reactions under solvent-free conditions have been explored for analogous tetrazoloquinolines, reducing waste by 70% .

Analyse Des Réactions Chimiques

Types of Reactions

Cilostazol undergoes various chemical reactions, including:

    Oxidation: Under oxidative conditions, Cilostazol can form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinolinone derivatives.

    Substitution: The tetrazole rings and alkyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cilostazol, which can have different pharmacological properties.

Applications De Recherche Scientifique

Cilostazol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of quinolinone derivatives.

    Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent for various diseases.

    Medicine: Primarily used for the treatment of intermittent claudication and studied for its potential in treating other cardiovascular diseases.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Cilostazol exerts its effects by inhibiting phosphodiesterase III (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Cilostazol increases the levels of cAMP in platelets and blood vessels, leading to:

    Inhibition of platelet aggregation: Prevents the formation of blood clots.

    Vasodilation: Relaxes blood vessels, improving blood flow.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Comparison with Cilostazol (Parent Compound)

Cilostazol (C₂₀H₂₇N₅O₂, MW 369.46 g/mol) shares the quinolinone core but differs in substituents. Key distinctions include:

Property Cilostazol Target Compound
Substituents Single tetrazole-butoxy chain Dual tetrazole-butoxy/butyl chains
Molecular Weight 369.46 g/mol 575.75 g/mol
Pharmacological Role PDE3 inhibitor, antiplatelet, vasodilator Not directly studied; structural analog
Stability Stable under physiological conditions Likely reduced solubility due to higher MW

The dual tetrazole groups in the target compound may enhance hydrogen-bonding capacity but could reduce bioavailability due to increased hydrophobicity . Cilostazol’s efficacy in improving peripheral and cerebral blood flow (e.g., increasing a.

Comparison with Other Quinolinone Derivatives

Quinolinones like OPC-13013 (a cilostazol analog) and quinolinethiones (e.g., compounds in ) share the core structure but differ in functional groups:

  • Quinolinethiones (e.g., compound 5 in ): Replace the quinolinone oxygen with sulfur, altering electronic properties and reactivity. NMR shifts for H-2 and H-5 protons differ by ≤0.17 ppm compared to quinolones, affecting binding to targets like DNA gyrase .
  • 6-Desfluoroquinolones (): Lack fluorine substituents, reducing GABA receptor antagonism and convulsant risk. The target compound’s tetrazole groups may similarly modulate off-target interactions .

Comparison with Tetrazole-Containing Compounds

Tetrazoles are bioisosteres of carboxylic acids, improving metabolic stability. Examples include:

  • Losartan (antihypertensive): Contains a single tetrazole ring.
  • Cilostazol : One tetrazole group enhances PDE3 affinity .

Comparison with Antibacterial Quinolones

Fluoroquinolones (e.g., ciprofloxacin) and fourth-generation variants () target DNA gyrase/topoisomerase IV. Key differences:

Feature Antibacterial Quinolones Target Compound
Core Structure 1,4-Quinolone or naphthyridine 3,4-Dihydro-2(1H)-quinolinone
Key Substituents Fluorine, piperazine Cyclohexyl-tetrazole chains
Mechanism DNA cleavage via topoisomerase inhibition Likely PDE3 inhibition (unconfirmed)

The target compound’s lack of fluorine and distinct substituents precludes antibacterial activity but suggests specialization in cardiovascular or neurological applications .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted)
Target Compound 575.75 g/mol Dual tetrazole, butoxy/butyl Low (hydrophobic)
Cilostazol 369.46 g/mol Single tetrazole, butoxy Moderate
Fluoroquinolone (e.g., Ciprofloxacin) 331.34 g/mol Fluorine, piperazine High (ionizable)

Table 2: Pharmacological Effects

Compound Therapeutic Effect Mechanism Efficacy
Cilostazol ↑ Cerebral blood flow by 10–13% PDE3 inhibition, cAMP elevation Clinically proven
Target Compound Unknown Hypothesized PDE3 interaction Not studied
Fluoroquinolones Bactericidal Topoisomerase II/IV inhibition Broad-spectrum activity

Activité Biologique

The compound 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone , also known as cilostazol-related compound C, is a derivative of cilostazol, primarily recognized for its role as a phosphodiesterase type 3 (PDE III) inhibitor. This article reviews the biological activity of this compound, focusing on its cardioprotective effects, potential anti-cancer properties, and mechanisms of action.

  • Molecular Formula : C31H45N9O2
  • Molecular Weight : 575.75 g/mol
  • CAS Number : 865792-18-3

Cardioprotective Effects

Cilostazol has been extensively studied for its cardioprotective properties. Research indicates that it activates cAMP-dependent protein kinase A (PKA), which plays a crucial role in cardiac protection during ischemic events. A study demonstrated that cilostazol significantly reduced infarct size in isolated rabbit hearts subjected to ischemia/reperfusion injury, from 67.2% in controls to 33.6% with treatment at a concentration of 10 µM . This effect was linked to the activation of mitochondrial Ca²⁺-activated K⁺ channels (mitoK(Ca)), suggesting that cilostazol may confer cardioprotection through direct channel activation .

Anti-Cancer Activity

In addition to cardiovascular benefits, compounds related to cilostazol have shown potential anti-cancer activity. A study evaluating various tetrazole derivatives indicated that modifications in the cyclohexyl substituent enhanced the inhibition of cell proliferation in the MCF-7 breast cancer cell line. Specifically, compounds with cyclohexyl groups exhibited higher potency compared to those with tert-butyl substituents . The structure-activity relationship suggests that the presence of specific substituents can significantly influence biological efficacy.

PDE III Inhibition

As a PDE III inhibitor, cilostazol increases intracellular cAMP levels, leading to enhanced PKA activation. This pathway is vital for various cellular functions, including vasodilation and inhibition of platelet aggregation. The cardioprotective effects observed during ischemia are likely mediated through this mechanism, as increased cAMP can promote mitochondrial function and reduce cell death during oxidative stress .

Activation of MitoK(Ca) Channels

The activation of mitoK(Ca) channels by cilostazol has been highlighted as a critical factor in its cardioprotective effects. The study indicated that blocking these channels with paxilline abolished the infarct size-limiting effect of cilostazol, reinforcing the importance of this pathway in cardiac health .

Case Studies and Research Findings

StudyFindings
Cardioprotection in Rabbit Hearts Cilostazol reduced infarct size from 67.2% to 33.6% at 10 µM concentration during ischemia/reperfusion injury .
MCF-7 Cell Line Proliferation Inhibition Compounds with cyclohexyl substituents showed enhanced anti-cancer activity compared to other substituents .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps : Synthesis typically involves:
    • Cyclocondensation : Formation of the quinolinone core via cyclization under reflux conditions (e.g., ethanol or acetic acid as solvents) .
    • Tetrazole Functionalization : Introducing cyclohexyltetrazole groups via alkylation or nucleophilic substitution, often requiring inert atmospheres and controlled heating (e.g., 70–150°C) .
  • Optimization :
    • Catalysts : Use of thiourea or acidic/basic catalysts to enhance reaction rates .
    • Purification : Recrystallization from ethanol-DMF mixtures (1:1) to isolate high-purity products .

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Assign peaks for the quinolinone carbonyl (~170 ppm), tetrazole protons (δ 8.5–9.5 ppm), and cyclohexyl groups (δ 1.2–2.0 ppm) .
    • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z ≈ 600–650 for the parent ion) .
  • Chromatography : HPLC with UV detection (254 nm) to verify purity and retention time consistency .

Q. What analytical methods are recommended for assessing impurities in the compound?

Methodological Answer:

  • HPLC : Use reverse-phase columns (C18) with acetonitrile-water gradients to separate impurities. Total impurities should not exceed 0.4% .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Methodological Answer:

  • Solvent Selection : Replace ethanol with dimethyl sulfoxide (DMSO) to enhance solubility of intermediates .
  • Temperature Control : Optimize reflux duration (e.g., 2–4 hours) to minimize side reactions like tetrazole ring decomposition .
  • Catalytic Systems : Explore transition-metal catalysts (e.g., Pd/C) for selective alkylation steps .

Q. What computational strategies predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or antimicrobial enzymes, leveraging structural similarities to known quinoline and tetrazole derivatives .
  • QSAR Modeling : Correlate substituent effects (e.g., cyclohexyl chain length) with bioactivity data from analogous compounds (e.g., thiazolidinones or imidazole derivatives) .

Q. How do structural modifications impact stability and bioactivity?

Methodological Answer:

  • Tetrazole Substitution : Replace cyclohexyl groups with aryl moieties (e.g., 4-fluorophenyl) to enhance metabolic stability, as seen in related thiazolidinone derivatives .
  • Quinolinone Core Modifications : Introduce electron-withdrawing groups (e.g., -F or -NO2) at position 6 to improve antimicrobial activity, based on SAR studies of fluoroquinolones .

Q. What advanced techniques resolve contradictions in biological data?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to distinguish true targets from off-target interactions .
  • Metabolomics : Use LC-MS to identify metabolic byproducts that may interfere with bioassays .

Quality Control & Validation

Q. How can batch-to-batch consistency be ensured during synthesis?

Methodological Answer:

  • In-Process Controls : Monitor reaction progress via inline FTIR to track carbonyl (1700 cm⁻¹) and tetrazole (1450 cm⁻¹) peaks .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify sensitive functional groups (e.g., tetrazole rings) .

Q. What validation protocols confirm biological activity in vitro?

Methodological Answer:

  • Enzyme Assays : Test inhibition of COX-2 or bacterial gyrase at 10–100 µM concentrations, using celecoxib or ciprofloxacin as positive controls .
  • Cytotoxicity Screening : MTT assays on HEK-293 cells to establish selectivity indices (IC50 > 50 µM for non-toxic profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.